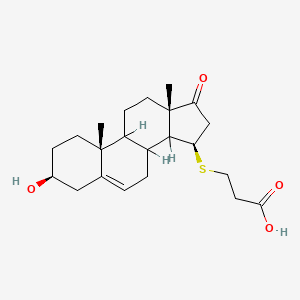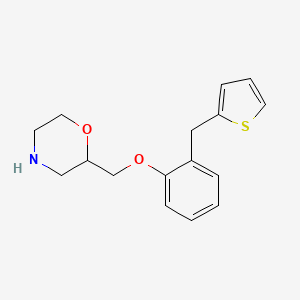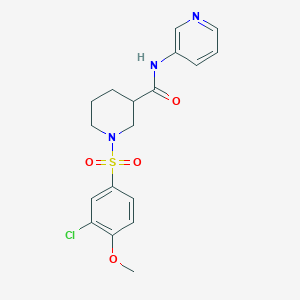
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-pyridinyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-pyridinyl)-3-piperidinecarboxamide is a sulfonamide.
Aplicaciones Científicas De Investigación
Molecular Structure and Conformation
The molecular structure and conformation of compounds similar to 1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-pyridinyl)-3-piperidinecarboxamide have been a subject of study. For instance, the crystal structure and molecular conformation of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, were analyzed using X-ray analysis and AM1 molecular orbital methods, providing insights into the compound's potential as an antineoplastic agent (Banerjee et al., 2002).
Synthesis and Biological Activity
Several studies focus on synthesizing and evaluating the biological activity of compounds structurally similar to 1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-pyridinyl)-3-piperidinecarboxamide. For example, a series of O-substituted derivatives of a structurally related compound were synthesized and found to have significant activity against butyrylcholinesterase enzyme (Khalid et al., 2013). Additionally, a study synthesized and evaluated the pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists, suggesting potential applications in gastrointestinal motility (Sonda et al., 2004).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of compounds with similar chemical structures. For instance, novel pyridine derivatives demonstrated considerable antibacterial activity, highlighting the potential of structurally related compounds in antimicrobial applications (Patel & Agravat, 2009).
Antitumor Applications
Sulfonamide-focused libraries, including compounds similar to the one , have shown promise in antitumor screens. For example, certain sulfonamides were identified as potent cell cycle inhibitors and have advanced to clinical trials, demonstrating their potential in oncology (Owa et al., 2002).
Antagonistic Properties
Research on compounds with similar structures has explored their antagonistic properties. For instance, studies on N-oxide analogs of a known antagonist, WAY-100635, have led to the discovery of high-affinity antagonists at 5-HT1A receptors, showing the potential therapeutic applications of these compounds in neuroscience (Marchais-Oberwinkler et al., 2005).
Propiedades
Nombre del producto |
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-pyridinyl)-3-piperidinecarboxamide |
|---|---|
Fórmula molecular |
C18H20ClN3O4S |
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-pyridin-3-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H20ClN3O4S/c1-26-17-7-6-15(10-16(17)19)27(24,25)22-9-3-4-13(12-22)18(23)21-14-5-2-8-20-11-14/h2,5-8,10-11,13H,3-4,9,12H2,1H3,(H,21,23) |
Clave InChI |
FOJPDRZHZMAXSQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CN=CC=C3)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



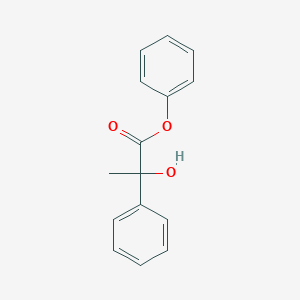
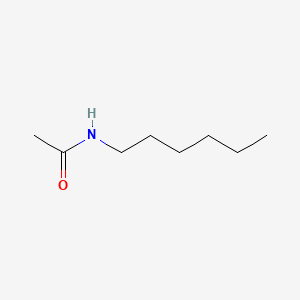
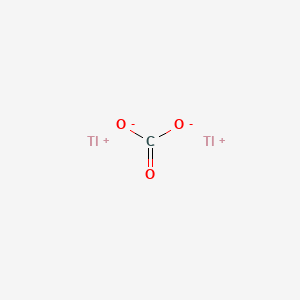
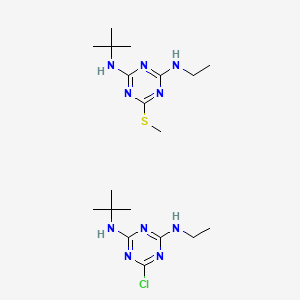
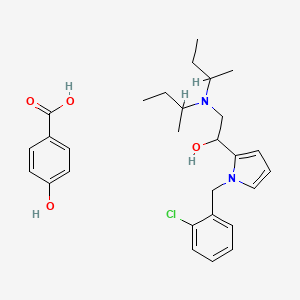
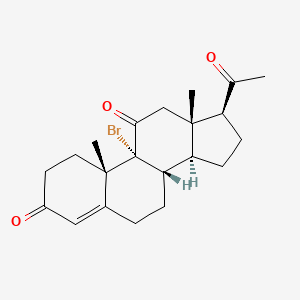
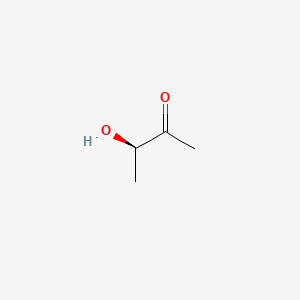
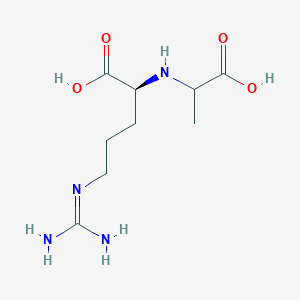
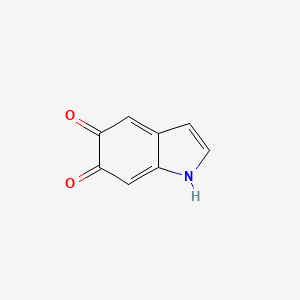
![[(3S,5S,8R,9S,10S,13R,17R)-5-(4-benzoylbenzoyl)oxy-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-benzoylbenzoate](/img/structure/B1222613.png)
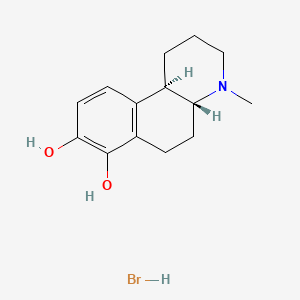
![7-[2-(3-hydroxyoct-1-enyl)-1H-indol-3-yl]heptanoic acid](/img/structure/B1222615.png)
